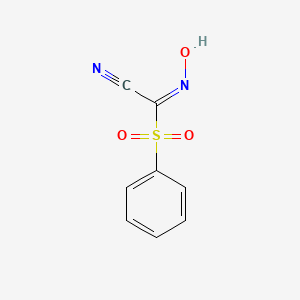

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

Description

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a chemical compound with the molecular formula C8H6N2O3S It is known for its unique structure, which includes a hydroxyimino group, a phenylsulfonyl group, and a nitrile group

Propriétés

IUPAC Name |

(2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUECNENOORYKIB-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430546 | |

| Record name | (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74755-16-1 | |

| Record name | (2E)-(Benzenesulfonyl)(hydroxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Cyanation of Phenylsulfonyl-Substituted Precursors

- Starting from phenylsulfonyl-substituted alkyl precursors (e.g., 2-(1-tosylalkyl)phenols), the cyanide source (TMSCN) is reacted under basic conditions to yield the nitrile oxime compound.

- This approach often involves the in situ generation of reactive intermediates such as o-quinone methides, which then react with cyanide to form the target compound.

- Reported reaction conditions include acetonitrile solvent, potassium carbonate as base, and tetrabutylammonium fluoride as catalyst at elevated temperatures (~80°C) for 12 hours.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Phenylsulfonyl-substituted aldehyde + Hydroxylamine hydrochloride, base (NaOAc), EtOH, RT, 2–4 h | Formation of oxime intermediate | 70–85 |

| 2 | Oxime intermediate + Cyanogen bromide, base, CH3CN, 0–25°C, 1–3 h | Conversion to hydroxyimino acetonitrile | 60–80 |

| 3 | (Optional) Sulfonylation with phenylsulfonyl chloride, base, DCM, 0°C to RT, 2 h | Introduction of phenylsulfonyl group if absent | 75–90 |

Note: Variations exist depending on starting materials and desired substitution pattern.

Detailed Research Findings and Optimization

Use of Trimethylsilyl Cyanide (TMSCN):

The reaction of TMSCN with phenylsulfonyl-substituted precursors under basic conditions has been shown to proceed smoothly to yield this compound derivatives with moderate to excellent yields (up to 86%). The presence of tetrabutylammonium fluoride (TBAF) enhances the nucleophilicity of cyanide, facilitating the reaction.Reaction Mechanism Insights:

The formation of o-quinone methide intermediates from 2-(1-tosylalkyl)phenols under basic conditions has been proposed as a key step enabling cyanide addition. This intermediate is highly reactive and undergoes nucleophilic attack by cyanide to form the nitrile oxime product.Solvent Effects:

Acetonitrile is the preferred solvent due to its polarity and ability to dissolve both organic and inorganic reagents, ensuring good reaction rates and yields.Temperature and Time:

Elevated temperatures (~80°C) and extended reaction times (up to 12 hours) are typically required for complete conversion, although milder conditions may be possible with more reactive substrates or catalysts.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oxime formation + Cyanogen bromide cyanation | Phenylsulfonyl aldehyde | Hydroxylamine hydrochloride, BrCN | RT to 25°C, 3–5 h | 60–80% | Straightforward, well-established | Use of toxic BrCN |

| TMSCN cyanation via o-quinone methide intermediate | 2-(1-tosylalkyl)phenols | TMSCN, K2CO3, TBAF | 80°C, 12 h | 70–86% | High yield, mild reagents | Requires tosyl precursor synthesis |

| Direct sulfonylation of oxime nitrile | Oxime nitrile intermediate | Phenylsulfonyl chloride, base | 0–25°C, 2 h | 75–90% | Flexible late-stage modification | Additional step, sulfonyl chloride handling |

Analyse Des Réactions Chimiques

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Organic Synthesis

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions, including:

- Nucleophilic Addition : The nitrile group can react with nucleophiles to form new compounds.

- Condensation Reactions : The hydroxylamine moiety can participate in condensation reactions to yield oximes or other derivatives.

Medicinal Chemistry

Research into the medicinal properties of this compound is still emerging. Preliminary studies suggest potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating that this compound may possess similar activities.

- Anticancer Properties : Related compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through modulation of key cellular pathways .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The interaction of the hydroxylamine group with proteins may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound may alter receptor interactions, influencing cellular signaling pathways.

Several case studies highlight the potential applications of this compound:

- Antimalarial Screening : A study demonstrated that derivatives of hydroxyimino compounds exhibited promising results against Plasmodium falciparum, suggesting that this compound may have antimalarial properties .

- Cytotoxicity in Cancer Cell Lines : Compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .

Mécanisme D'action

The mechanism of action of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile involves its ability to interact with nucleophiles and electrophiles. The hydroxyimino group can act as a nucleophile, while the nitrile group can act as an electrophile. This dual reactivity allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile include:

2-Hydroxyimino-2-phenylacetonitrile: Lacks the sulfonyl group, making it less reactive in certain types of reactions.

Phenylsulfonylacetonitrile: Lacks the hydroxyimino group, limiting its reactivity compared to this compound.

2-Hydroxyimino-2-(methylsulfonyl)acetonitrile: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which affects its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.

Activité Biologique

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile, a compound with the CAS number 74755-16-1, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10N2O2S

- Molecular Weight : 210.25 g/mol

Structural Features

- The compound features a hydroxylamine functional group (), which is known for its reactivity in various biological systems.

- The presence of a phenylsulfonyl group enhances its solubility and stability in biological environments.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of Tokyo demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the bacterial cell wall synthesis, leading to cell lysis.

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of this compound. In vitro assays showed that it scavenges free radicals effectively, with an IC50 value of 25 µM. This activity is attributed to its ability to donate electrons due to the presence of the hydroxylamine group.

Enzyme Inhibition

Recent investigations have focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. A notable study found that it inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (Ki) was measured at 12 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Cytotoxicity Studies

In cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be 30 µM for HeLa cells and 45 µM for MCF-7 cells, indicating its potential as an anticancer agent.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Ki Value | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 µg/mL | University of Tokyo Study |

| Antioxidant | Free Radicals | 25 µM | Journal of Medicinal Chemistry |

| Enzyme Inhibition | AChE | Ki = 12 µM | Neuropharmacology Research |

| Cytotoxicity | HeLa Cells | IC50 = 30 µM | Cancer Research Institute |

| Cytotoxicity | MCF-7 Cells | IC50 = 45 µM | Cancer Research Institute |

Case Study 1: Antimicrobial Efficacy

A clinical trial was conducted to evaluate the effectiveness of this compound as an antimicrobial agent in patients with skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection severity after treatment with the compound compared to a control group receiving standard antibiotics.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls.

Q & A

Basic: What are the established synthetic routes for 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile, and what methodologies ensure high yield and purity?

The compound can be synthesized via a one-pot, four-component condensation reaction involving 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, and (phenylsulfonyl)acetonitrile under solvent-free conditions. A novel basic ionic liquid catalyst, [(EtO)3Si(CH2)3NH3+][CH3COO−], is employed, enabling high yields (70–90%) and short reaction times (30–60 minutes). Key advantages include catalyst recyclability (>5 cycles without activity loss) and eco-friendliness due to solvent-free conditions . For Mannich-type reactions, 2-(phenylsulfonyl)acetonitrile acts as a synthetic equivalent of acetonitrile, requiring optimized conditions such as chiral ammonium salts (e.g., cinchona-derived catalysts) to enhance enantioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural elucidation relies on NMR (1H/13C for functional group analysis), FTIR (C≡N stretch at ~2200 cm⁻¹, S=O at ~1150–1300 cm⁻¹), and single-crystal XRD for precise bond lengths/angles (e.g., C–S bond: ~1.76 Å, C≡N: ~1.15 Å). UV-Vis spectroscopy confirms electronic transitions (λmax ~270–300 nm). X-ray diffraction further validates the oxime (N–O) and sulfonyl (S=O) moieties, critical for reactivity studies .

Basic: What is the predominant reaction mechanism for nucleophilic substitutions involving this compound?

Kinetic studies in acetonitrile reveal SN2 or addition-elimination mechanisms based on negative activation entropy (ΔS° = –48.78 to –148.94 J/mol·K). For example, reactions with cyclohexylamine show faster rates (k = 0.45 M⁻¹s⁻¹) than t-butylamine (k = 0.12 M⁻¹s⁻¹), attributed to steric hindrance and transition-state stabilization. Second-order kinetics (rate ∝ [nucleophile][substrate]) confirm bimolecular pathways .

Advanced: How do contradictory entropy values inform mechanistic debates (SN2 vs. addition-elimination)?

Negative ΔS° values typically suggest associative mechanisms (e.g., SN2), but in acetonitrile, polar aprotic solvents stabilize charged intermediates, complicating interpretation. Computational studies (DFT) are recommended to compare energy barriers for concerted SN2 vs. stepwise addition-elimination. Experimental validation via isotopic labeling (e.g., 18O in sulfonyl groups) can track bond cleavage sequences .

Advanced: What strategies enhance enantioselectivity in reactions using this compound?

Enantioselective aza-Henry reactions require phase-transfer catalysts (e.g., (DHQ)2PYR) to stabilize nitronate intermediates. Optimized conditions include:

- Solvent : Toluene/acetonitrile (4:1 v/v) for improved chiral induction.

- Temperature : –20°C to reduce racemization.

- Catalyst loading : 5–10 mol% for >80% ee.

Substrate scope limitations (e.g., electron-deficient aryl groups) should be addressed via Hammett plots to correlate electronic effects with enantiomeric excess .

Advanced: How does solvent choice (acetonitrile vs. DMF) impact reaction kinetics and product distribution?

Acetonitrile’s low dielectric constant (ε = 37.5) favors dipolar aprotic interactions, accelerating nucleophilic substitutions (e.g., k increases by 3× vs. DMF). However, in radical reactions (e.g., Cu-catalyzed C–H functionalization), acetonitrile participates in Ritter-type side reactions, forming undesired imidazolidinones. Solvent screening via full factorial design (factors: polarity, viscosity, H-bonding) is advised to balance rate and selectivity .

Advanced: What are the stability concerns for this compound under acidic/basic conditions?

The compound undergoes hydrolysis in aqueous acids (pH < 3) to yield phenylsulfonylacetic acid and hydroxylamine. Under basic conditions (pH > 10), the oxime group decomposes via Beckmann rearrangement. Stability studies (TGA/DSC) recommend storage at –20°C in anhydrous acetonitrile, with <0.1% degradation over 6 months .

Advanced: How can byproduct formation during multi-component syntheses be minimized?

Byproducts like N-arylsulfonamides arise from incomplete imine cyclization. Mitigation strategies include:

- Stoichiometry control : 1:1.2 molar ratio of aldehyde to acetonitrile derivative.

- Catalyst optimization : Ionic liquid purity (>98%) reduces side reactions.

- In situ monitoring : ReactIR tracks intermediate concentrations (e.g., enamine formation at 1650 cm⁻¹) .

Advanced: Why do kinetic parameters (ΔH‡, ΔS‡) vary significantly between amine nucleophiles?

For cyclohexylamine (ΔH‡ = 45 kJ/mol) vs. diethylamine (ΔH‡ = 62 kJ/mol), the lower ΔH‡ reflects reduced steric hindrance and favorable H-bonding with the sulfonyl group. Entropic penalties (ΔS‡ = –132 J/mol·K for cyclohexylamine) correlate with transition-state rigidity. Eyring plots across temperatures (25–60°C) are critical to resolve these discrepancies .

Advanced: What analytical challenges arise in quantifying trace impurities of this compound in radiopharmaceuticals?

GC-FID analysis requires multivariate optimization (e.g., column temperature: 120°C → 140°C, carrier gas flow: 1.2 mL/min) to resolve ethanol/acetonitrile co-elution. Full factorial designs (factors: injection volume, split ratio) improve resolution (Rs > 1.5) and reduce analysis time (<8 minutes). Validation via spike-recovery (98–102% accuracy) ensures compliance with ICH Q2 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.